KRAS G12C inhibitor 59
Description
KRAS G12C inhibitors are covalent small molecules targeting the mutant cysteine at codon 12 in the GDP-bound state of KRAS. This mutation occurs in ~13% of non-small cell lung cancer (NSCLC), ~3% of colorectal cancer (CRC), and ~2% of pancreatic cancers. These inhibitors exploit the nucleophilic thiol group of mutant cysteine for selective binding, sparing wild-type KRAS .
Properties
Molecular Formula |
C32H39F6N7O5 |
|---|---|
Molecular Weight |
715.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile;dihydrate |
InChI |
InChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1 |
InChI Key |
AOJAYETXIQKLPX-KTINEONYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)[C@@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N.O.O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 59 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Mechanism of KRAS G12C Inhibition
KRAS G12C inhibitors target the inactive GDP-bound state of KRAS G12C, exploiting its intrinsic GTPase activity to trap the protein in an inactive conformation . This mechanism relies on:
-
Covalent binding to the mutant cysteine residue (C12) via an acrylamide warhead .
-
Inhibition of nucleotide exchange , reducing GDP-GTP cycling and downstream ERK signaling .
ARS-1620 (Early Inhibitor)
-
Binding pocket : Targets the Switch II region, interacting with residues V9, I100, and R68 .
-
Kinetics : Slow inhibition due to reliance on KRAS G12C's intrinsic GTPase activity .
-
Mass spectrometry data : Drug-bound KRAS G12C levels correlate with GTPase activity .
Sotorasib (AMG 510)
-
Optimization : His95 groove-binding improves potency over ARS-1620 .
-
Clinical data : Partial response rate of 37.1% in NSCLC (CodeBreaK 100 trial) .
Resistance Mechanisms and Adaptive Responses
-
Secondary mutations : A59G or Q61L mutations reduce GTPase activity, attenuating drug efficacy .
-
Pathway reactivation : Adaptive upregulation of RTKs (e.g., EGFR, HER2) or SOS1/GEFs bypasses inhibition .
-
Combination strategies :
Adagrasib (MRTX849)
-
Clinical efficacy : ORR of 42.9% in pretreated NSCLC (KRYSTAL-1 trial) .
-
Safety profile : Common AEs include diarrhea, nausea, and hepatotoxicity .
Divarasib (GDC-6036)
Pan-KRAS Inhibitors (e.g., BI-2865)
-
Dual-state targeting : Binds GDP-loaded KRAS and weakly displaces effectors from GTP-loaded forms .
-
Resistance patterns : A59G mutations abolish efficacy, confirming GDP-state dependency .
Chemical Reaction Validation
In-cell NMR studies demonstrate that covalent inhibitors like ARS-853 react with KRAS G12C immediately after GTP hydrolysis, with rate constants matching hydrolysis kinetics () .
Critical Challenges
-
Transient inhibition : ERK signaling rebounds within 24–72 hours due to adaptive mechanisms .
-
Cross-class resistance : Mutations altering nucleotide exchange (e.g., Y32S) reduce drug sensitivity .
For further details, refer to clinical trial data from the CodeBreaK 100/200 and KRYSTAL-1 studies . If "inhibitor 59" refers to a specific experimental compound, additional context or corrected nomenclature would be required for accurate analysis.
Scientific Research Applications
KRAS G12C inhibitor 59 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: The compound is employed in biological studies to investigate the role of KRAS G12C mutation in cellular processes and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.
Mechanism of Action
KRAS G12C inhibitor 59 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cell growth and survival. The inhibition of KRAS G12C disrupts the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced tumor cell proliferation and increased apoptosis .
Comparison with Similar Compounds
First-Generation KRAS G12C Inhibitors
Key Insights :
- Efficacy Discrepancy : NSCLC patients show higher response rates (30–44%) compared to CRC (7.1–7.5%) due to intrinsic resistance mechanisms in CRC, such as EGFR-mediated pathway reactivation .
- Resistance Mechanisms : Rapid MAPK reactivation via RTK upregulation (e.g., EGFR, MET) and secondary KRAS mutations (e.g., Y96D, R68M) limit durability .
Second-Generation and Novel Inhibitors
Key Insights :
- Divarasib : Demonstrates superior potency and tolerability over first-gen inhibitors in early studies, with enhanced efficacy in CRC when combined with EGFR inhibitors .
- Tri-Complex Inhibitors : RMC-6291 and RMC-6236 (pan-RAS) target active GTP-bound KRAS, addressing adaptive resistance seen with first-gen inhibitors .
Pan-KRAS and Broad-Spectrum Inhibitors
Key Insights :
Combination Therapies
Key Insights :
- EGFR Combinations : Critical for CRC, where EGFR signaling bypasses KRAS inhibition .
- Vertical Pathway Blockade : Co-targeting SHP2 or SOS1 prevents feedback activation, improving depth and duration of response .
Resistance Mechanisms and Overcoming Strategies
- Primary Resistance: In CRC, baseline EGFR activation and stromal factors reduce sensitivity to monotherapy .
- Acquired Resistance :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
